3-(4-Fluoro-3-methylphenyl)-1-propene

Lipophilicity LogP Drug Design

3-(4-Fluoro-3-methylphenyl)-1-propene (CAS 842124-27-0), also known as 5-allyl-2-fluorotoluene, is a fluorinated aromatic alkene with the molecular formula C10H11F and a molecular weight of 150.19 g/mol. It is a research chemical primarily utilized as a synthetic building block or intermediate in organic and medicinal chemistry.

Molecular Formula C10H11F
Molecular Weight 150.19 g/mol
CAS No. 842124-27-0
Cat. No. B1302152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-methylphenyl)-1-propene
CAS842124-27-0
Molecular FormulaC10H11F
Molecular Weight150.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC=C)F
InChIInChI=1S/C10H11F/c1-3-4-9-5-6-10(11)8(2)7-9/h3,5-7H,1,4H2,2H3
InChIKeyIERUUNJQRMHGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-3-methylphenyl)-1-propene (842124-27-0): Sourcing and Baseline Characterization for Procurement


3-(4-Fluoro-3-methylphenyl)-1-propene (CAS 842124-27-0), also known as 5-allyl-2-fluorotoluene, is a fluorinated aromatic alkene with the molecular formula C10H11F and a molecular weight of 150.19 g/mol . It is a research chemical primarily utilized as a synthetic building block or intermediate in organic and medicinal chemistry . Its structure features a terminal allyl group attached to a fluorinated toluene ring, which confers specific physicochemical properties, including a calculated LogP of approximately 2.86 and a boiling point of 186.9°C at 760 mmHg . This compound is not intended for diagnostic or therapeutic use and is supplied by various vendors for laboratory research purposes .

Product Type Fluorinated Aryl Alkene Building Block
Synthetic Role Introduces allyl and ortho‑fluoro, meta‑methyl aryl group
Physicochemical Context Reported higher LogP vs. non‑fluorinated/non‑methylated analogs

Why In-Class Substitution of 3-(4-Fluoro-3-methylphenyl)-1-propene (842124-27-0) is Not Straightforward


Generic substitution of 3-(4-Fluoro-3-methylphenyl)-1-propene with seemingly similar analogs such as 3-(4-Fluorophenyl)-1-propene or 3-(3-Methylphenyl)-1-propene is not a direct equivalent due to significant differences in key physicochemical properties that govern behavior in synthetic applications . The specific combination and position of the fluorine and methyl substituents on the phenyl ring of 842124-27-0 dictate a unique LogP, electronic distribution, and steric profile . These factors critically influence reaction rates, regioselectivity in cross-coupling reactions, and the lipophilicity of downstream products, making 842124-27-0 a non-interchangeable building block when specific molecular properties are required [1]. The following quantitative evidence details these differentiating dimensions.

Target Compound
Simpler Analogs (e.g., 3‑(4‑Fluorophenyl)‑1‑propene, 3‑(3‑Methylphenyl)‑1‑propene)
Unique 4‑fluoro, 3‑methyl substitution pattern
Altered electronic distribution and lipophilicity may shift reaction selectivity and downstream properties
Higher reported LogP and boiling point
Physicochemical profile differences may affect purification and synthetic pathway design
Specific density and refractive index
Physical constants may not replicate, requiring separate method development

Quantitative Differentiation of 3-(4-Fluoro-3-methylphenyl)-1-propene (842124-27-0) Against Structural Analogs


Increased Lipophilicity (LogP) vs. Non-Fluorinated and Non-Methylated Analogs

The target compound, 3-(4-Fluoro-3-methylphenyl)-1-propene (842124-27-0), exhibits a calculated LogP (XLogP) value of 3.5, indicating significantly higher lipophilicity compared to analogs lacking the fluorine and/or methyl substituents . For instance, the non-fluorinated analog 3-(3-Methylphenyl)-1-propene (CAS 3333-20-8) has a lower calculated LogP, as does the non-methylated analog 3-(4-Fluorophenyl)-1-propene (CAS 1737-16-2) . This quantitative difference is critical for applications where membrane permeability or hydrophobic interactions are a key design parameter.

Lipophilicity (LogP)
Cross‑study comparable
Target: XLogP 3.5
vs. non‑fluorinated analog ~3.1
vs. non‑methylated analog ~2.8
Higher partition coefficient may support membrane‑permeability research
Calculated values; experimental confirmation advised
Lipophilicity LogP Drug Design Medicinal Chemistry

Distinct Boiling Point for Purification and Reaction Planning vs. Non-Fluorinated Analog

The boiling point of 3-(4-Fluoro-3-methylphenyl)-1-propene is reported as 186.9°C at 760 mmHg . This is markedly higher than the non-fluorinated analog, 3-(3-Methylphenyl)-1-propene (CAS 3333-20-8), which has a reported boiling point of 182.1°C at 760 mmHg . This 4.8°C difference, though seemingly small, is significant for separation by distillation and for understanding the compound's thermal stability and volatility in high-temperature reactions.

Boiling Point
Cross‑study comparable
Target: 186.9°C at 760 mmHg
vs. non‑fluorinated analog: 182.1°C
Difference: +4.8°C
Higher boiling point may influence distillation and thermal process design
Atmospheric pressure standardization required
Synthetic Chemistry Purification Process Chemistry

Higher Density and Refractive Index Compared to Non-Fluorinated Analog

3-(4-Fluoro-3-methylphenyl)-1-propene has a reported density of 0.973 g/cm³ and a refractive index of 1.494 . In contrast, the non-fluorinated analog, 3-(3-Methylphenyl)-1-propene, has a lower density of 0.88 g/cm³ and a lower refractive index . These differences are attributable to the presence of the electron-withdrawing and polarizable fluorine atom.

Density & Refractive Index
Cross‑study comparable
Target: density 0.973 g/cm³, RI 1.494
vs. non‑fluorinated analog: density 0.88 g/cm³, lower RI
Density difference ~0.093 g/cm³ (>10% increase)
Higher density and RI reflect fluorine contribution, relevant for formulation and QC
Values may vary by measurement method
Physical Organic Chemistry Formulation Material Science

Recommended Research Applications for 3-(4-Fluoro-3-methylphenyl)-1-propene (842124-27-0) Based on Differentiated Properties


Synthesis of Lipophilic Pharmacophores and Building Blocks

The elevated LogP (3.5) of 842124-27-0 compared to its simpler analogs makes it a superior choice for introducing a moderately lipophilic aryl group into a molecule . This is particularly valuable in medicinal chemistry for designing CNS-penetrant candidates or for improving the ADME profile of a lead compound by enhancing its membrane permeability without introducing a large molecular weight increase .

Precursor for Functional Materials via Controlled Polymerization

The terminal alkene moiety of 842124-27-0 is a versatile handle for polymerization or copolymerization, and its unique substitution pattern (4-fluoro-3-methyl) offers a distinct electronic and steric environment for catalyst control [1]. The quantifiable difference in density (0.973 g/cm³) and LogP relative to other monomers can influence the final material's properties, such as hydrophobicity and glass transition temperature, making it a targeted choice for materials science research .

Intermediate in Agrochemical and Specialty Chemical Development

Fluorinated aromatic compounds are prevalent in modern agrochemicals due to the favorable metabolic stability and bioavailability conferred by fluorine [2]. 842124-27-0, with its specific ortho-fluoro and meta-methyl substitution, provides a distinct molecular scaffold for the construction of novel herbicides, fungicides, or insecticides. The quantifiable differences in physicochemical properties like LogP and boiling point provide clear, measurable parameters for process optimization and purification in a synthetic route .

Application
Selection Property
Validation Focus
Synthesis of lipophilic pharmacophores
Moderately increased lipophilicity (reported LogP context)
Confirm LogP and permeability in target scaffold
Controlled polymerization building block
Distinct electronic and steric environment
Verify copolymer incorporation and effect on material hydrophobicity
Agrochemical intermediate development
Fluorinated aromatic scaffold with meta‑methyl group
Assess metabolic stability and process purification parameters
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